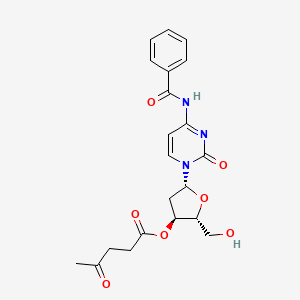
3'-O-Levulinoyl-N-benzoyl-2'-deoxycytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-O-Levulinoyl-N-benzoyl-2’-deoxycytidine is a protected nucleotide derivative and building block used in various scientific research applications. It is a modified form of 2’-deoxycytidine, where the hydroxyl group at the 3’ position is replaced with a levulinoyl group, and the amino group at the N position is substituted with a benzoyl group. This compound is often used in the synthesis of nucleic acid analogs and other biochemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Levulinoyl-N-benzoyl-2’-deoxycytidine typically involves the protection of the hydroxyl and amino groups of 2’-deoxycytidine. One common method includes the use of 2-N-palmitoyl-guanine and 3′5′-di-O-acetyl-4-N-benzoyl-2′-deoxycytidine as starting materials. These undergo a transglycosylation reaction in the presence of a Lewis acid and a silylating agent, followed by deprotection to yield the desired product .
Industrial Production Methods
Industrial production methods for 3’-O-Levulinoyl-N-benzoyl-2’-deoxycytidine are not well-documented in the public domain. the general approach involves large-scale synthesis using similar protection and deprotection strategies as in laboratory settings, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3’-O-Levulinoyl-N-benzoyl-2’-deoxycytidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to remove protective groups or modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or levulinoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleoside derivatives, while reduction can lead to deprotected nucleosides.
Aplicaciones Científicas De Investigación
3’-O-Levulinoyl-N-benzoyl-2’-deoxycytidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of nucleic acid analogs and other complex molecules.
Biology: Studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of nucleic acid-based products and as a research tool in biochemical studies
Mecanismo De Acción
The mechanism of action of 3’-O-Levulinoyl-N-benzoyl-2’-deoxycytidine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The levulinoyl and benzoyl groups provide protection during synthesis and can be selectively removed to yield the active nucleoside. The compound targets specific enzymes involved in nucleic acid metabolism, affecting cellular processes such as replication and transcription .
Comparación Con Compuestos Similares
Similar Compounds
3’-O-Levulinoyl-N-benzoyl-2’-deoxythymidine: Another protected nucleotide derivative with similar applications in nucleic acid synthesis.
2’-Deoxycytidine: The parent compound, which lacks the protective groups and is more reactive in biochemical processes.
Uniqueness
3’-O-Levulinoyl-N-benzoyl-2’-deoxycytidine is unique due to its specific protective groups, which allow for selective reactions and modifications. This makes it a valuable tool in the synthesis of complex nucleic acid structures and in studying nucleic acid-related processes.
Propiedades
Fórmula molecular |
C21H23N3O7 |
|---|---|
Peso molecular |
429.4 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] 4-oxopentanoate |
InChI |
InChI=1S/C21H23N3O7/c1-13(26)7-8-19(27)31-15-11-18(30-16(15)12-25)24-10-9-17(23-21(24)29)22-20(28)14-5-3-2-4-6-14/h2-6,9-10,15-16,18,25H,7-8,11-12H2,1H3,(H,22,23,28,29)/t15-,16+,18+/m0/s1 |
Clave InChI |
IPNXDJIALHBJKB-LZLYRXPVSA-N |
SMILES isomérico |
CC(=O)CCC(=O)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3 |
SMILES canónico |
CC(=O)CCC(=O)OC1CC(OC1CO)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4R,5S,6S)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13403842.png)
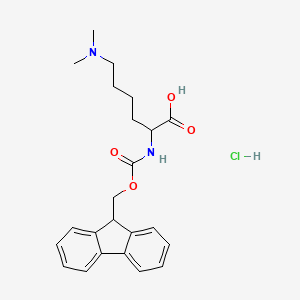
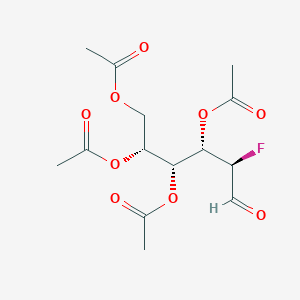
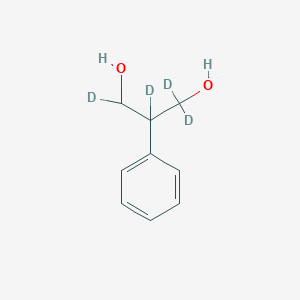
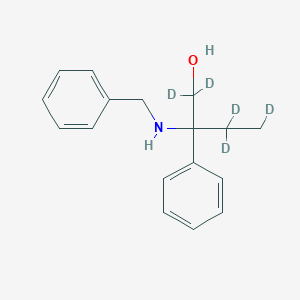
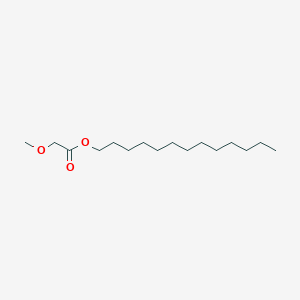
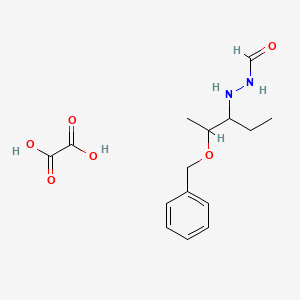
![(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B13403876.png)
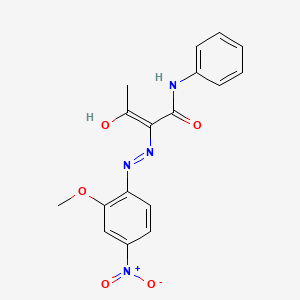
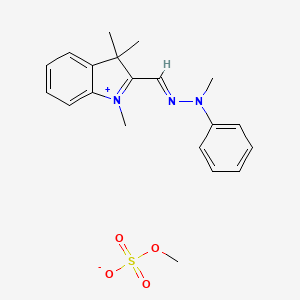
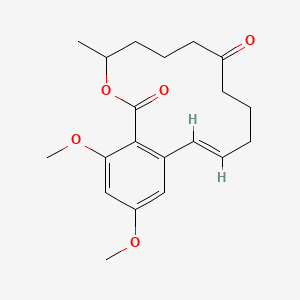

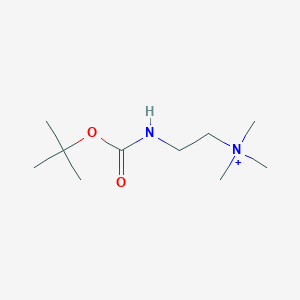
![6-Sulfanyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B13403921.png)
